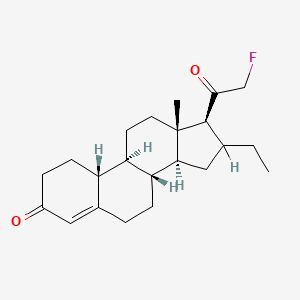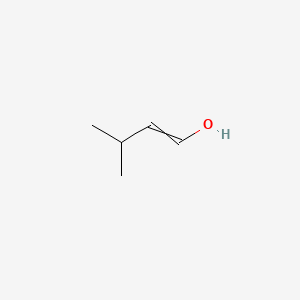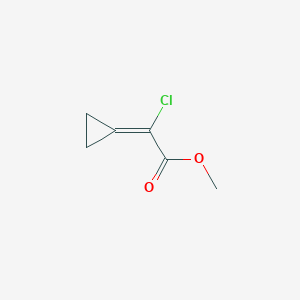
2-氯-2-环丙基亚乙基甲酸甲酯
描述
“Methyl 2-chloro-2-cyclopropylideneacetate” is a chemical compound with the molecular formula C6H7ClO2 . It is also known as MCCPA .
Synthesis Analysis
The synthesis of “Methyl 2-chloro-2-cyclopropylideneacetate” involves a Michael addition and then substitution . An improved synthesis of 2-Chlor- and 2-Brom-2-cyclopropylidenessigsäuremethylester has been presented .Molecular Structure Analysis
The molecular weight of “Methyl 2-chloro-2-cyclopropylideneacetate” is 146.57 . The InChI code is 1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 .Chemical Reactions Analysis
“Methyl 2-chloro-2-cyclopropylideneacetate” can react with other nucleophiles by first undergoing a Michael addition and then substitution . The product can eventually be cyclized to give spirocyclopropanated analogues .Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-cyclopropylideneacetate” is a liquid at room temperature . It is stored in a refrigerator .科学研究应用
Synthesis of Spirocyclopropanes
Methyl 2-chloro-2-cyclopropylideneacetate is used in the synthesis of spirocyclopropane annelated to six- and five-member rings . Spirocyclopropane is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .
Synthesis of Biologically Important Heterocycles
This compound has been used in the synthesis of biologically important heterocycles . These heterocycles have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Michael-Aldol Reactions with Grignard Reagents
Methyl 2-chloro-2-cyclopropylideneacetate can undergo highly diastereoselective sequential Michael-Aldol reactions with Grignard reagents . This reaction is a key step in the synthesis of many complex organic compounds.
Synthesis of Tetrahydroquinazolinone Derivatives
This compound has been used in the synthesis of tetrahydroquinazolinone derivatives . These derivatives have shown promising biological activities, making them important targets in drug discovery.
Synthesis of Spirocyclopropane Analogue of Tadalafil
Methyl 2-chloro-2-cyclopropylideneacetate has been used in the synthesis of a spirocyclopropane analogue of Tadalafil . Tadalafil is a medication used to treat erectile dysfunction and symptoms of benign prostatic hypertrophy.
Synthesis of Spirocyclopropaneoxazolines
This compound has been used in the synthesis of spirocyclopropaneoxazolines . These compounds have potential applications in medicinal chemistry due to their unique structural features.
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-chloro-2-cyclopropylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHISBEHOSHGCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327302 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82979-45-1 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl 2-chloro-2-cyclopropylideneacetate a useful compound in organic synthesis?
A1: Methyl 2-chloro-2-cyclopropylideneacetate is a highly reactive Michael acceptor, readily undergoing Michael additions with various nucleophiles. This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the ester group, making the double bond highly electrophilic. [] This characteristic, coupled with the strained cyclopropylidene moiety, allows for diverse transformations and the construction of complex molecular architectures. []
Q2: Can you provide examples of heterocyclic systems that can be synthesized using methyl 2-chloro-2-cyclopropylideneacetate as a starting material?
A2: This compound serves as a versatile precursor for a range of heterocyclic systems, including: * Cyclobutene-annelated pyrimidinones: Amidines react with methyl 2-chloro-2-cyclopropylideneacetate in a domino reaction sequence involving Michael addition, intramolecular nucleophilic substitution, and cyclopropyl to cyclobutyl ring enlargement, ultimately leading to cyclobutene-annelated pyrimidinones. [, ] * Spirocyclopropanated 5-oxopiperazine-2-carboxylates: Sequential reactions involving methyl 2-chloro-2-cyclopropylideneacetate, 3-benzyloxypropylamine, N-Boc-glycine, and subsequent cyclization reactions provide access to these structurally unique compounds. [] * Spiro[cyclopropane‐1,4′‐oxazoline]s: Carboxamides undergo Michael addition with methyl 2-chloro-2-cyclopropylideneacetate followed by ring closure, yielding spiro[cyclopropane‐1,4′‐oxazoline]s. Further modifications of these compounds allow for the introduction of diverse substituents. [] * 1-Azaspiropentane-2-carboxamides: These novel α-amino acid derivatives can be synthesized through a two-step, one-pot reaction involving sequential treatment with primary amines and sodium hydride/triethylamine in the presence of ammonia or another primary amine. []
Q3: Methyl 2-chloro-2-cyclopropylideneacetate is known to participate in Diels-Alder reactions. Can you elaborate on this aspect?
A3: Indeed, methyl 2-chloro-2-cyclopropylideneacetate functions as a dienophile in Diels-Alder reactions with electron-rich dienes. For instance, it reacts with furans to yield [4+2] cycloadducts, offering pathways to complex bicyclic structures. [, ] Notably, the regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile. [, ]
Q4: How do Grignard reagents interact with methyl 2-chloro-2-cyclopropylideneacetate?
A4: Grignard reagents, particularly isopropylmagnesium chloride, readily undergo Michael addition with methyl 2-chloro-2-cyclopropylideneacetate. The resulting magnesium enolates can be efficiently trapped by aldehydes, ultimately generating highly substituted chlorohydrins with high diastereoselectivity, favoring the (2S,3R)-diastereomer (anti-aldol product). [, ]
Q5: Can methyl 2-chloro-2-cyclopropylideneacetate be used to create building blocks for more complex natural products?
A5: Yes, it has been utilized in the synthesis of building blocks for complex natural products. For example, it serves as a starting point for the synthesis of spirocyclopropane analogues of demethoxyfumitremorgine C and Tadalafil by first reacting with indole in a Michael addition. [] Additionally, cascade reactions with cyclic dienolates provide access to the bicyclo[4.2.1]nonane system, a structural motif found in mediterraneols. []
Q6: Are there established synthetic routes for the preparation of methyl 2-chloro-2-cyclopropylideneacetate?
A6: Several methods have been developed for its synthesis, with one efficient approach involving the use of readily available starting materials like methyl phenylacetate or 3,3-dimethoxypropionate. The key steps in this route include Kulinkovich reductive cyclopropanation, mesylation, oxidative cleavage, chlorination (or bromination) via the acid chloride, and finally dehydromesylation to yield the desired product. []
Q7: How does the presence of the chlorine atom influence the reactivity of methyl 2-chloro-2-cyclopropylideneacetate?
A7: The chlorine atom plays a crucial role in the reactivity of methyl 2-chloro-2-cyclopropylideneacetate. It acts as a leaving group in nucleophilic substitution reactions, enabling the formation of various heterocyclic compounds. [, ] Additionally, its electron-withdrawing effect enhances the reactivity of the adjacent double bond towards Michael additions. [, ]
Q8: What about the thermal stability of cycloadducts derived from methyl 2-chloro-2-cyclopropylideneacetate?
A8: The thermal stability of these cycloadducts is dependent on both the structure of the reactants and the reaction conditions. For example, while some 5-spirocyclopropaneisoxazolidines, formed from the reaction of methyl 2-chloro-2-cyclopropylideneacetate with nitrones, demonstrate remarkable stability, others readily undergo cyclopropyl to cyclobutyl ring enlargement or cascade rearrangements to yield indolizinone derivatives. []
Q9: Has methyl 2-chloro-2-cyclopropylideneacetate been used in the development of new amino acids?
A9: Yes, it has proven valuable in synthesizing novel amino acid derivatives. For instance, researchers have successfully synthesized spiropentylglycine and other α- and β-amino acids bearing spiropentyl groups using this compound as a starting material. These syntheses often involve multistep procedures including Michael additions, reductions, nucleophilic substitutions, and deprotections. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1216247.png)

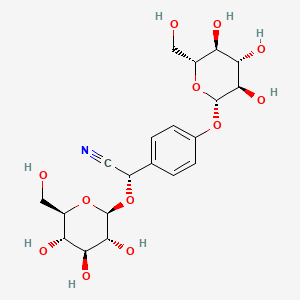
![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)
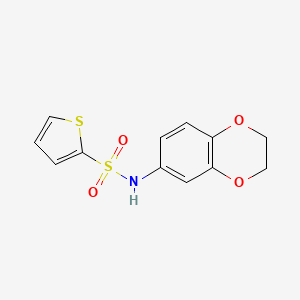
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)

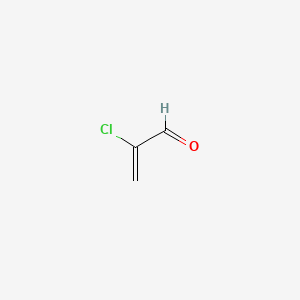
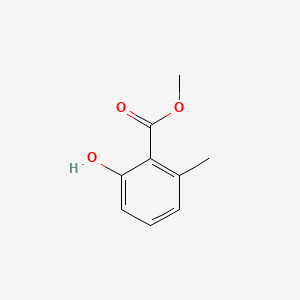
![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
